Dihydroidebenone
Overview
Description
Dihydroidebenone is an organic compound with the chemical formula C19H32O5This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and mitochondrial disorders .
Biochemical Analysis
Biochemical Properties
1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the hydroxylation and demethylation of the compound, leading to the formation of reactive intermediates .
Cellular Effects
The effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function include alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- vary with different dosages. Low doses may have beneficial effects, such as neuroprotection and anti-inflammatory properties . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s safe use.
Metabolic Pathways
1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .
Transport and Distribution
The transport and distribution of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may localize to specific organelles, such as the mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- is critical for its activity and function. It has been found to localize in the mitochondria and endoplasmic reticulum, where it can influence cellular respiration and protein synthesis . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dihydroidebenone involves several key steps:
Friedel-Crafts Reaction: 3,4,5-trimethoxy-toluene undergoes a Friedel-Crafts reaction with 10-acetoxy-decane chloride or 10-acetoxy-decanoyl bromine to generate 6-(10-acetoxy-1-oxo-decane yl)-2,3-dimethoxy-5-methyl phenol.
Hydrogenation: The product from the first step is reacted with hydrogen in the presence of a palladium-carbon catalyst and a dehydrating agent (DCC) to produce 6-(10-acetoxy-decyl)-2,3-dimethoxy-5-methyl phenol.
Hydrolysis: This intermediate is then hydrolyzed to form 6-(10-hydroxy decyl)-2,3-dimethoxy-5-methyl phenol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and catalysts to ensure high yield and low production costs .
Chemical Reactions Analysis
Types of Reactions
Dihydroidebenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen-supplying bodies and catalytic oxidizers like Cu(Salen).
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .
Scientific Research Applications
Dihydroidebenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying redox reactions and electron transfer mechanisms.
Biology: It is studied for its antioxidant properties and its role in protecting cells from oxidative damage.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, mitochondrial disorders, and visual impairment in patients with Leber’s Hereditary Optic Neuropathy (LHON)
Industry: It is used in the formulation of skincare products due to its antioxidant properties.
Mechanism of Action
Dihydroidebenone exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. It transfers electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation .
Comparison with Similar Compounds
Similar Compounds
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: A synthetic analogue with similar structure and function.
Hydroquinone: A compound with similar redox properties but different biological applications.
Uniqueness
Dihydroidebenone is unique due to its specific structure, which allows it to effectively interact with the ETC and provide significant antioxidant protection. Its ability to bypass complex I and directly transfer electrons to complex III makes it particularly effective in conditions where complex I is deficient .
Properties
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20-22H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZQVSIABNMNFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437677 | |
Record name | 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-26-8 | |
Record name | 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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